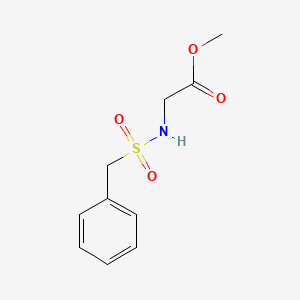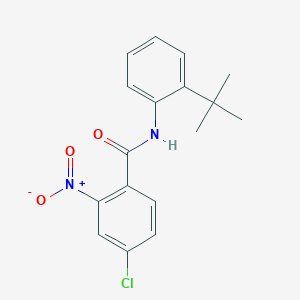![molecular formula C16H15N3O2 B5693401 N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (known as NNK) is a tobacco-specific nitrosamine that has been identified as a potent carcinogen. It is formed during the curing and processing of tobacco and is present in cigarette smoke. NNK is known to cause cancer in laboratory animals and is considered to be a human carcinogen.
Mecanismo De Acción
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. NNK can also activate certain signaling pathways in cells that promote cell growth and survival, which can contribute to the development of cancer.
Biochemical and physiological effects:
NNK has been shown to have various biochemical and physiological effects in laboratory animals. It can induce oxidative stress, inflammation, and DNA damage. NNK can also affect various signaling pathways in cells, including those involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNK is a potent carcinogen that can induce tumors in laboratory animals. This makes it a useful tool for studying the mechanisms of cancer development. However, NNK is also a toxic substance that requires careful handling and disposal. It can also be difficult to administer NNK to laboratory animals in a controlled manner.
Direcciones Futuras
There are several future directions for research on NNK. One area of focus is the development of new methods for detecting NNK in tobacco products and cigarette smoke. Another area of focus is the development of new strategies for preventing NNK-induced cancer, such as the use of antioxidants or inhibitors of NNK metabolism. Additionally, there is a need for further research on the mechanisms of NNK-induced cancer and the development of new animal models for studying this process.
Métodos De Síntesis
NNK can be synthesized through the nitrosation of 4-methoxyaniline and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The reaction is typically carried out in the presence of nitrite and acid. The resulting product can be purified through various methods, such as column chromatography.
Aplicaciones Científicas De Investigación
NNK has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs in laboratory animals, including the lungs, liver, and pancreas. Studies have also shown that NNK can induce DNA damage and mutations, which can lead to the development of cancer.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-10-4-3-5-14(19)17-11)16(20)18-12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYIRUEUVPJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)







![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)